

# Techniques for Quantifying Gene Expression: A Focus on ANXA8

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## Compound of Interest

Compound Name: 8A8

Cat. No.: B12424083

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Disclaimer: The term "**8A8** gene" is ambiguous and does not correspond to a single, officially recognized gene symbol. This document uses the ANXA8 (Annexin A8) gene as a representative example to illustrate the application notes and protocols for quantifying gene expression. Researchers should substitute ANXA8-specific details (e.g., primer and probe sequences) with those for their specific gene of interest.

## Application Notes

### Introduction to ANXA8 Gene Expression

Annexin A8 (ANXA8) is a member of the annexin family, a group of evolutionarily conserved proteins that bind to phospholipids in a calcium-dependent manner<sup>[1][2]</sup>. ANXA8 has been implicated in various cellular processes, including blood coagulation, where it may function as an anticoagulant<sup>[1][2][3]</sup>. Emerging research has highlighted the significant role of ANXA8 in oncology. Overexpression of ANXA8 has been associated with several malignancies, including acute myelocytic leukemia, ovarian cancer, pancreatic cancer, and renal cell carcinoma<sup>[1][2][4][5]</sup>. Its expression levels have been linked to tumor progression, metastasis, and patient prognosis, making it a potential biomarker and therapeutic target<sup>[2][4][5]</sup>.

ANXA8 is involved in key signaling pathways that regulate cell proliferation and survival. For instance, in non-small cell lung cancer, ANXA8 has been shown to regulate cell proliferation via the EGFR-AKT-mTOR signaling pathway<sup>[2][4]</sup>. It has also been connected to the Wnt/ $\beta$ -catenin signaling pathway in the context of ovarian cancer<sup>[6]</sup>. Given its role in cancer pathology, the

accurate quantification of ANXA8 gene expression is crucial for both basic research and clinical applications, including drug development and diagnostics.

This document provides detailed protocols for three common techniques used to quantify gene expression: Quantitative Polymerase Chain Reaction (qPCR), Northern Blotting, and In Situ Hybridization (ISH).

## Data Presentation

Quantitative data for ANXA8 expression should be presented in a clear and organized manner to facilitate comparison between different samples or conditions. Tables are an effective way to summarize these findings.

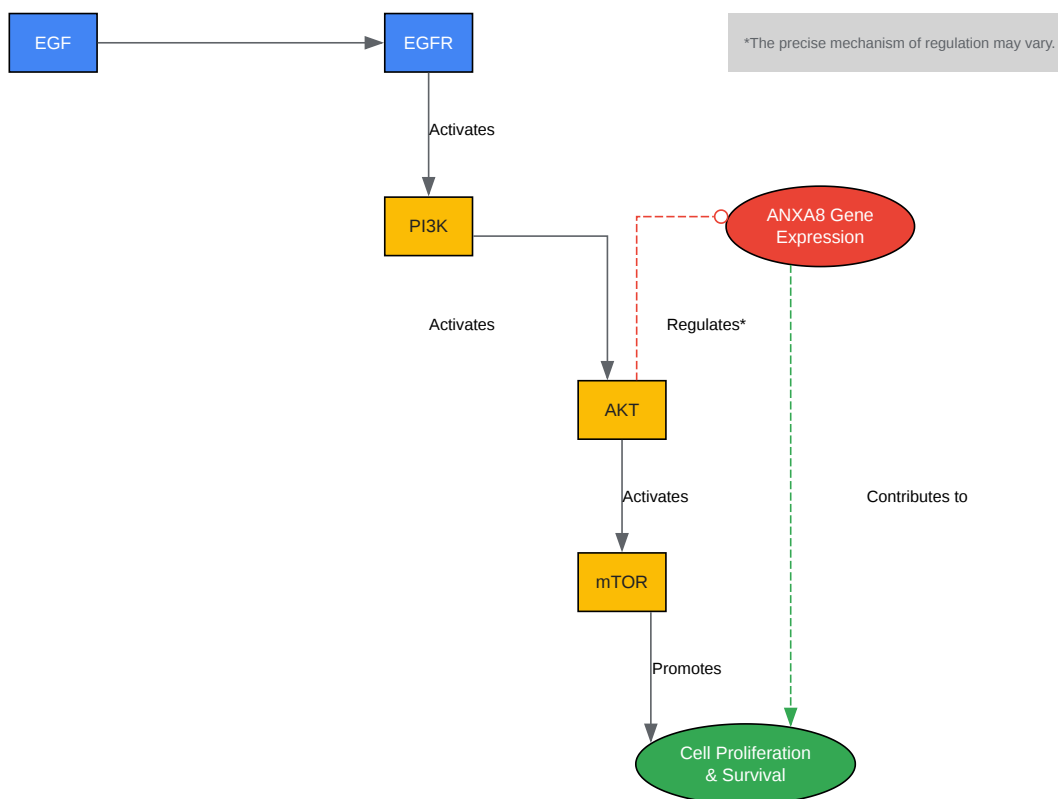
Table 1: Relative Quantification of ANXA8 mRNA Expression in Human Cancer Cell Lines via qPCR

Cell Line	Cancer Type	Normalized ANXA8 Expression (Fold Change vs. Normal Tissue)	Standard Deviation	P-value
A549	Non-Small Cell Lung Cancer	8.2	± 0.7	< 0.01
PANC-1	Pancreatic Cancer	12.5	± 1.1	< 0.001
OVCAR-3	Ovarian Cancer	15.3	± 1.4	< 0.001
769-P	Renal Cell Carcinoma	6.8	± 0.5	< 0.01
BEAS-2B	Normal Bronchial Epithelium	1.0 (Reference)	± 0.1	-

Note: Data presented are hypothetical and for illustrative purposes only.

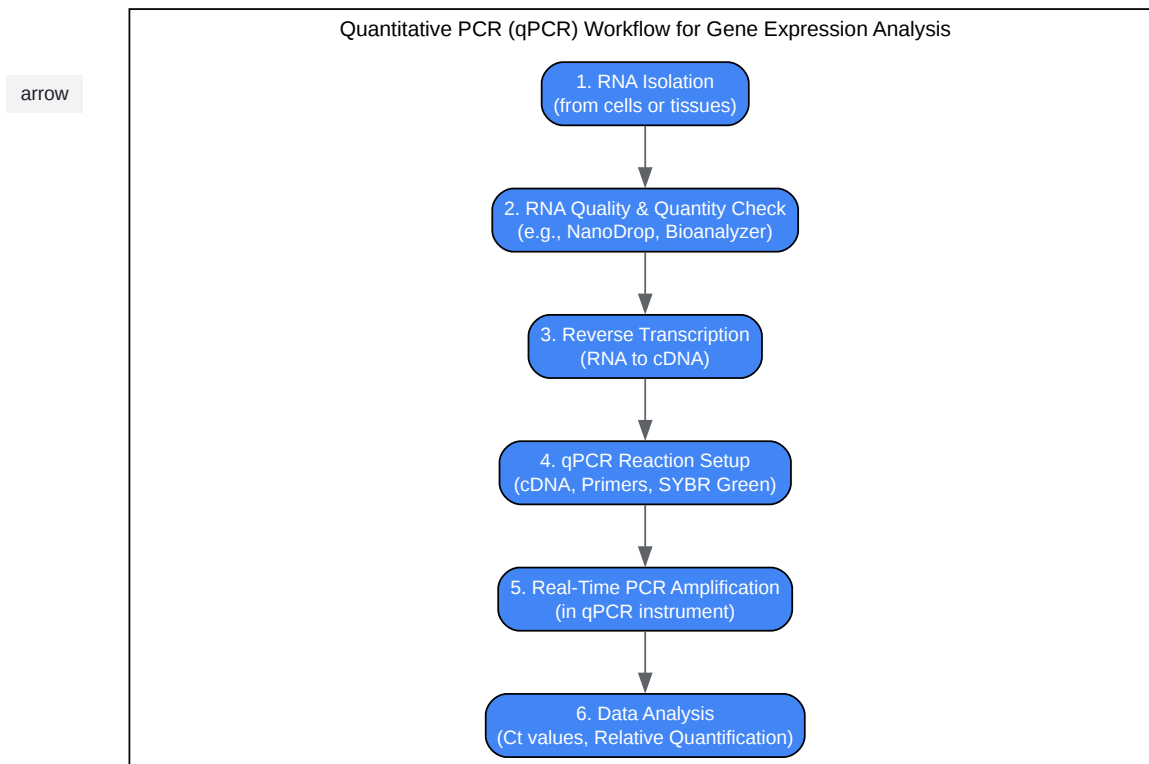
## Mandatory Visualization

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.



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Caption: EGFR-AKT-mTOR signaling pathway and its proposed regulation of ANXA8.



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Caption: Experimental workflow for quantifying gene expression using qPCR.

## Experimental Protocols

### Protocol 1: Quantitative Real-Time PCR (qPCR)

This protocol is the most widely used method for quantifying gene expression levels due to its high sensitivity, specificity, and broad dynamic range.

#### 1.1. Materials and Reagents:

- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- RNase-free water, tubes, and pipette tips

- Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System)
- SYBR Green qPCR Master Mix
- qPCR-grade water
- Forward and reverse primers for ANXA8 and a reference gene (e.g., GAPDH, ACTB).
  - Human ANXA8 Forward Primer:CGATGTGCTCACCAAGAGAAGC[7]
  - Human ANXA8 Reverse Primer:GAGCCTCTCAAACCTTGCCACTG[7]
- qPCR instrument (e.g., ABI 7900HT)
- Optical qPCR plates and seals

## 1.2. Procedure:

### Step 1: Total RNA Extraction

- Harvest cells or tissue samples.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Elute RNA in RNase-free water.
- Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

### Step 2: First-Strand cDNA Synthesis

- In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers, and dNTPs.
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Add reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
- Incubate according to the kit's protocol (e.g., 50°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme)[8].

- The resulting cDNA can be stored at -20°C.

### Step 3: qPCR Reaction

- Prepare a master mix for the number of reactions required (including no-template controls) in a sterile microcentrifuge tube on ice. For a single 20 µL reaction:
  - 10 µL 2x SYBR Green qPCR Master Mix
  - 1 µL Forward Primer (10 µM)
  - 1 µL Reverse Primer (10 µM)
  - 3 µL qPCR-grade water
- Aliquot 15 µL of the master mix into each well of a qPCR plate.
- Add 5 µL of diluted cDNA (e.g., 10-50 ng) to the appropriate wells.
- Seal the plate securely with an optical seal.
- Centrifuge the plate briefly to collect contents at the bottom of the wells.
- Run the plate in a qPCR instrument with a program similar to the following:
  - Activation: 50°C for 2 min
  - Pre-soak: 95°C for 10 min
  - 40 Cycles:
    - 95°C for 15 sec (Denaturation)
    - 60°C for 1 min (Annealing/Extension)
  - Melt Curve Analysis: 95°C for 15 sec, 60°C for 15 sec, then ramp to 95°C[7][9].

### 1.3. Data Analysis:

- Determine the cycle threshold (Ct) value for ANXA8 and the reference gene in each sample.
- Calculate the  $\Delta Ct$  for each sample:  $\Delta Ct = Ct(ANXA8) - Ct(Reference\ Gene)$ .
- Calculate the  $\Delta\Delta Ct$ :  $\Delta\Delta Ct = \Delta Ct(Test\ Sample) - \Delta Ct(Control\ Sample)$ .
- Calculate the fold change in expression:  $Fold\ Change = 2^{(-\Delta\Delta Ct)}$ .

## Protocol 2: Northern Blotting

Northern blotting allows for the visualization of mRNA size and the detection of splice variants, providing more than just quantitative data.

### 2.1. Materials and Reagents:

- Total RNA (10-20  $\mu g$  per lane)
- Formaldehyde, Formamide, MOPS buffer
- Agarose
- Nylon membrane (e.g., Hybond-N)
- 20x SSC buffer
- UV cross-linker
- Hybridization buffer (e.g., QuikHyb)
- ANXA8-specific probe (radiolabeled or DIG-labeled)
- Wash buffers (low and high stringency)
- Detection reagents (X-ray film or chemiluminescent imager)

### 2.2. Procedure:

#### Step 1: Denaturing Gel Electrophoresis

- Prepare a 1.2% agarose gel with formaldehyde in 1x MOPS running buffer[10][11].
- Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in a loading buffer containing formamide and formaldehyde, then chill on ice[10][12].
- Load samples onto the gel and run electrophoresis in 1x MOPS buffer until the dye front has migrated sufficiently[11].

#### Step 2: RNA Transfer

- Transfer the RNA from the gel to a nylon membrane overnight using capillary transfer with 10x or 20x SSC buffer[8][10].
- After transfer, rinse the membrane in 2x SSC and fix the RNA to the membrane by UV cross-linking[8].

#### Step 3: Probe Hybridization

- Prepare an ANXA8-specific DNA or RNA probe. This is typically done by PCR or in vitro transcription, incorporating labeled nucleotides (e.g., <sup>32</sup>P-dCTP or DIG-UTP).
- Prehybridize the membrane in hybridization buffer at 42°C or 68°C (depending on the buffer) for at least 30 minutes[8][13].
- Denature the labeled probe by boiling, then add it to the hybridization buffer.
- Incubate the membrane with the probe solution overnight at the appropriate temperature with constant agitation[8][10].

#### Step 4: Washing and Detection

- Wash the membrane to remove the unbound probe. This typically involves a series of washes with increasing stringency (lower salt concentration, higher temperature)[10][13].
- For radiolabeled probes, expose the membrane to X-ray film or a phosphorimager screen.
- For non-radioactive probes (e.g., DIG-labeled), perform immunological detection using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by

incubation with a chemiluminescent substrate[8].

- Image the resulting bands. The intensity of the band corresponding to ANXA8 mRNA is proportional to its expression level.

## Protocol 3: In Situ Hybridization (ISH)

ISH is a powerful technique for visualizing gene expression within the spatial context of tissues or cells.

### 3.1. Materials and Reagents:

- Paraffin-embedded or frozen tissue sections on slides
- Deparaffinization solutions (Xylene, Ethanol series)
- Proteinase K
- Hybridization buffer (containing formamide)
- DIG-labeled antisense RNA probe for ANXA8
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate for colorimetric detection
- Mounting medium

### 3.2. Procedure:

#### Step 1: Tissue Preparation

- Deparaffinize tissue sections by washing in xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%) and finally in PBS.
- Permeabilize the tissue by incubating with Proteinase K. The time and concentration must be optimized for the specific tissue type.
- Post-fix the sections (e.g., in 4% paraformaldehyde) to preserve morphology.

## Step 2: Probe Hybridization

- Prepare a DIG-labeled antisense RNA probe for ANXA8 via in vitro transcription from a linearized plasmid containing the ANXA8 cDNA sequence[14]. A sense probe should be used as a negative control.
- Apply hybridization buffer to the tissue sections and prehybridize for 1-2 hours at a specific temperature (e.g., 65°C)[15].
- Denature the DIG-labeled probe (e.g., 95°C for 2 min) and dilute it in fresh hybridization buffer.
- Replace the prehybridization solution with the probe-containing solution, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C[15].

## Step 3: Post-Hybridization Washes and Detection

- Perform a series of stringent washes (e.g., using SSC and formamide-containing buffers at 65°C) to remove non-specifically bound probe[15].
- Block non-specific antibody binding sites by incubating the slides in a blocking solution (e.g., containing sheep serum) for at least 1 hour[15][16].
- Incubate the slides with an anti-DIG-AP antibody (e.g., 1:1500 dilution) overnight at 4°C[15].
- Wash the slides extensively to remove unbound antibody.
- Equilibrate the slides in a detection buffer (e.g., Tris pH 9.5, NaCl, MgCl<sub>2</sub>).
- Incubate the slides with the NBT/BCIP colorimetric substrate in the dark. Monitor the color development (purple precipitate) under a microscope.
- Stop the reaction by washing in PBS. Counterstain if desired (e.g., with Nuclear Fast Red).
- Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium. The presence of the purple precipitate indicates the location of ANXA8 mRNA expression.

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## References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. ANXA8 annexin A8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Annexin A protein family: Focusing on the occurrence, progression and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential prognostic and therapeutic value of ANXA8 in renal cell carcinoma: based on the comprehensive analysis of annexins family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with ANXA8 inhibits the malignant progression of ovarian cancer by suppressing the activation of the Wnt/ $\beta^2$ -catenin signaling pathway via UCHL5 | Aging [aging-us.com]
- 7. origene.com [origene.com]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. diacomp.org [diacomp.org]
- 10. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Northern Blot [protocols.io]
- 12. med.emory.edu [med.emory.edu]
- 13. gladstone.org [gladstone.org]
- 14. zfin.org [zfin.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. faculty.ucr.edu [faculty.ucr.edu]
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